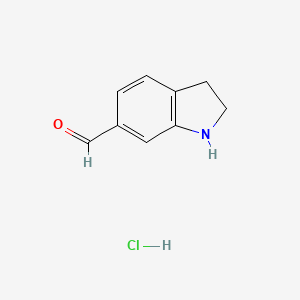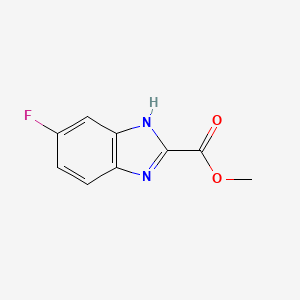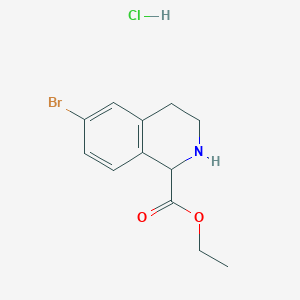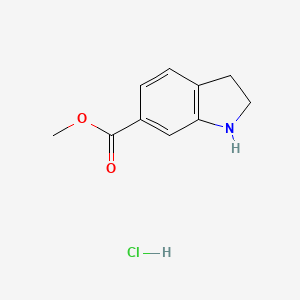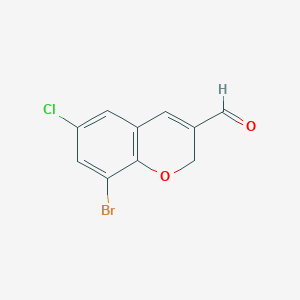![molecular formula C15H23BrClNO B1441157 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-49-7](/img/structure/B1441157.png)
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the formula C₁₇H₂₇BrClNO . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 27 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include compounds similar to 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride, are used in various industrial products to extend shelf life by retarding oxidative reactions. Recent research has focused on the environmental presence, human exposure, and toxicity of SPAs. They have been detected in different environmental matrices, such as indoor dust, outdoor air, sea sediment, and river water, as well as in human tissues including fat, serum, urine, breast milk, and fingernails. SPAs, including their transformation products, might exhibit toxicity effects like hepatic toxicity, endocrine disruption, or carcinogenicity. Future studies are recommended to investigate contamination by novel high molecular weight SPAs, the effects of co-exposure, and their impact on infants. Additionally, there's a call for the development of SPAs with lower toxicity and migration potential to reduce environmental pollution risks (Liu & Mabury, 2020).
Synthetic Routes in Drug Manufacturing
Research on synthetic routes for drug compounds, including those structurally related to this compound, highlights the importance of identifying efficient manufacturing processes. A review of synthetic routes for vandetanib, a drug that may share synthesis similarities with the compound , emphasizes the need for industrial-scale synthesis that is efficient and yields high commercial value. The study analyzed various synthetic steps, including substitution, deprotection, and methylation processes, underscoring the critical role of choosing appropriate synthetic pathways for drug manufacturing (Mi, 2015).
Protective Role of Dietary Components Against Chemical Toxicity
The study of dietary components, such as chlorogenic acid, offers insights into mitigating toxicity from chemicals that may share properties with this compound. Chlorogenic acid, found in various foods and beverages, has shown protective effects against anemia and mineral disturbances induced by 4-tert-octylphenol, an endocrine-disrupting chemical. This research suggests the potential for dietary interventions to counteract the harmful effects of chemical exposure, highlighting the importance of understanding the interactions between dietary compounds and environmental toxins (Koriem, Arbid, & Gomaa, 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOTUXOUEBOBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


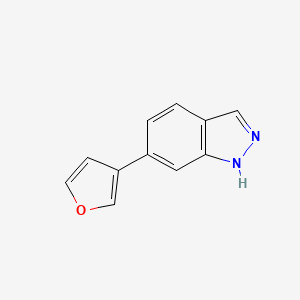
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
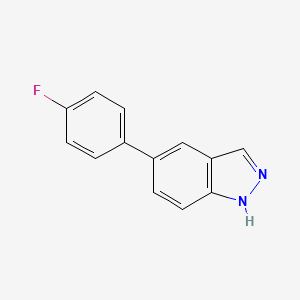

![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)
